molecular formula C8H7NO5 B188913 4-Methoxy-2-nitrobenzoic acid CAS No. 33844-21-2

4-Methoxy-2-nitrobenzoic acid

Cat. No. B188913
CAS RN: 33844-21-2
M. Wt: 197.14 g/mol
InChI Key: DVZBWONCSHFMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-nitrobenzoic acid is an alkoxybenzoic acid derivative . It is a solid substance with a molecular weight of 197.14 .


Synthesis Analysis

The synthesis of 4-Methoxy-2-nitrobenzoic acid can be achieved by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . Another method involves the reaction of 4-Methoxy-2-nitrotoluene with KMnO4 in water, followed by acidification with 1N HCl and extraction with CHCl3 .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-2-nitrobenzoic acid is CH3OC6H3(NO2)CO2H . The structure includes a methoxy group (CH3O-) and a nitro group (NO2) attached to a benzoic acid core .


Physical And Chemical Properties Analysis

4-Methoxy-2-nitrobenzoic acid is a solid substance with a melting point range of 198.0 to 202.0 °C . It is soluble in methanol . The compound has a molecular weight of 197.14 .

Scientific Research Applications

4-Methoxy-2-nitrobenzoic acid is a type of organic compound that is often used as a building block in organic synthesis . Here are some additional applications:

  • Proteomics Research

    • 4-Methoxy-2-nitrobenzoic acid is used as a specialty product for proteomics research applications . Proteomics is a branch of biology that studies proteins, their structures, and functions. In this field, 4-Methoxy-2-nitrobenzoic acid could be used in various experimental procedures, although the specific methods and outcomes would depend on the particular research context .
  • Organic Synthesis

    • It has been reported to be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . This compound can serve as a starting material in the synthesis of 2-Methoxy-4-nitrobenzamide, a nitroamide derivative .

4-Methoxy-2-nitrobenzoic acid is a type of organic compound that is often used as a building block in organic synthesis . Here are some additional applications:

  • Proteomics Research

    • 4-Methoxy-2-nitrobenzoic acid is used as a specialty product for proteomics research applications . Proteomics is a branch of biology that studies proteins, their structures, and functions. In this field, 4-Methoxy-2-nitrobenzoic acid could be used in various experimental procedures, although the specific methods and outcomes would depend on the particular research context .
  • Organic Synthesis

    • It has been reported to be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . This compound can serve as a starting material in the synthesis of 2-Methoxy-4-nitrobenzamide, a nitroamide derivative .

Safety And Hazards

4-Methoxy-2-nitrobenzoic acid is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZBWONCSHFMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302278
Record name 4-Methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-nitrobenzoic acid

CAS RN

33844-21-2
Record name 4-Methoxy-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33844-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-nitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033844212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 33844-21-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-nitro-4-methoxybenzonitrile (14.0 g, 78.6 mM) in a solution of acetic acid (28 mL), sulfuric acid (28 mL) and water (28 mL) was refluxed for 11 hr, allowed to cool and diluted with water (200 mL). The resulting precipitate which formed was collected, washed with water and dried to give the title benzoic acid (14.2 g, 91.8%) as a yellow crystalline solid; MS(CI): 198 (M+H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
91.8%

Synthesis routes and methods II

Procedure details

4-Cyano-3-nitroanisole (52.3 g., 0.294 mole) was slowly added to a cooled solution of 53 ml. each of acetic acid, water and sulfuric acid. The solution was refluxed for 5 hours, and then diluted with 160 ml. water. After cooling, the resulting solid was filtered and dissolved in 10% sodium hydroxide solution. After decolorization with charcoal the solution was acidified with 6 N HCl, cooled and the yellow product (51.0 g., 88% yield) was filtered. An analytical sample was recrystallized from methanol/water, M.P. 196°-7° C.
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-nitrobenzoic acid

Citations

For This Compound
58
Citations
RC Elderfield, LL Smith, E Werble - Journal of the American …, 1953 - ACS Publications
… latter according to Ullmann and Dootson10 gave 4-methoxy-2-nitrobenzoic acid. Action of N15-ammonia on the acid chloride of 4-methoxy-2nitrobenzoic acid gave the amide, mp 160-…
Number of citations: 3 pubs.acs.org
B Berinzaghi, A Muruzabal, R Labriola… - The Journal of Organic …, 1945 - ACS Publications
Preparation of the four isomeric methoxy-o-nitrobenzoic acids. 2-Methoxy-6-nitrobenzoic acid was prepared according to Buehler, Deebel, and Evans (8). From 25 g. of m-nitro-cresol, …
Number of citations: 27 pubs.acs.org
TH Althuis, HJ Hess - Journal of Medicinal Chemistry, 1977 - ACS Publications
… Benzyloxy-4-methoxy-2-nitrobenzoic Acid (5a). A hot solution of 400 ml of 10% KMnÜ4 was gradually added to a solution of 43 g (0.15 mol) of 4a in 600 ml of acetone. After 40 min the …
Number of citations: 190 pubs.acs.org
AH Blatt, N Gross - Journal of the American Chemical Society, 1953 - ACS Publications
… latter according to Ullmann and Dootson10 gave 4-methoxy-2-nitrobenzoic acid. Action of N15-ammonia on the acid chloride of 4-methoxy-2nitrobenzoic acid gave the amide, mp 160-…
Number of citations: 1 pubs.acs.org
Z Fu, Y Jiang, S Wang, Y Song, S Guo, H Cai - Organic letters, 2019 - ACS Publications
… Compared with their isomers, 4-methyl-2-nitrobenzoic acid 14 and 4-methoxy-2-nitrobenzoic acid 16 were less amenable to the process with relatively low transformation efficiency. …
Number of citations: 18 pubs.acs.org
Z Fu, Z Li, Q Xiong, H Cai - European Journal of Organic …, 2014 - Wiley Online Library
… 3 (10 mol-%) furnished acceptable yields for 5-methoxy-2-nitrobenzoic acid (1b) and 4,5-dimethoxy-2-nitrobenzoic acid (1c) in DMSO at 160 C; however, 4-methoxy-2-nitrobenzoic acid (…
A Kolkman, D Vughs, K Baken, B Martijn, A van Wezel… - pdfs.semanticscholar.org
Compound CAS nr Formula Genotoxic potential (based on measured data* and/or QSAR analysis) 4-nitrophenol 100-02-7 C6H5NO3 Overall evidence points to absence of …
Number of citations: 0 pdfs.semanticscholar.org
F Zhengjiang, H Guangguo, S Quanqing… - Chinese Journal of …, 2020 - sioc-journal.cn
… for decarboxylative cyanation of 4-methoxy-2-nitrobenzoic acid (1b). It’s pleased to observe that ortho-nitrobenzoic acid bearing electron-donating (methoxy and methyl) groups …
Number of citations: 2 sioc-journal.cn
J Wang, H Li, T Leng, M Liu, J Ding, X Huang… - Organic & …, 2017 - pubs.rsc.org
… At the onset of this project, we chose the reaction between 4-methoxy-2-nitrobenzoic acid and … In contrast, when Cu(II) salts were used, 4-methoxy-2-nitrobenzoic acid was smoothly …
Number of citations: 26 pubs.rsc.org
RW Clawson Jr, BCG Söderberg - Tetrahedron letters, 2007 - Elsevier
… The synthesis of koniamborine started from commercially available 4-methoxy-2-nitrobenzoic acid. Treatment of this acid with thionyl chloride under standard conditions gave the acid …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.